molecular formula C10H14ClNS B1369213 2-Phenylthiomorpholine hydrochloride CAS No. 77082-60-1

2-Phenylthiomorpholine hydrochloride

Cat. No. B1369213
CAS RN: 77082-60-1
M. Wt: 215.74 g/mol
InChI Key: SQCVFXVQKSKVAW-UHFFFAOYSA-N
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Description

2-Phenylthiomorpholine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C10H13NS⋅HCl, and it has a molecular weight of 215.75 .


Synthesis Analysis

The synthesis of morpholines, which includes 2-Phenylthiomorpholine, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for 2-Phenylthiomorpholine hydrochloride is 1S/C10H13NS.ClH/c1-2-4-9 (5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Phenylthiomorpholine hydrochloride is a powder with a molecular weight of 215.75 .

Scientific Research Applications

Antibiotic Activity

2-Phenylthiomorpholine hydrochloride shows potential in the field of antibiotics. Research has demonstrated its efficacy in inhibiting bacterial growth. For instance, a study explored its action on Escherichia coli and Staphylococcus aureus, revealing its ability to affect the metabolism of these bacteria. The results indicated that 2-Phenylthiomorpholine hydrochloride exhibits good antibiotic activity, particularly against Staphylococcus aureus, showcasing its potential as an effective antibacterial agent (Li, Liu, Wu, & Qu, 2010).

Antidepressant Activity

Another significant application of 2-Phenylthiomorpholine hydrochloride is in the field of mental health, particularly as an antidepressant. A study conducted on mice demonstrated that compounds synthesized from 2-Phenylthiomorpholine reduced immobility time in a forced swimming test, suggesting antidepressant effects. This finding opens avenues for its use in treating depression (Xiao Xin, 2007).

Corrosion Inhibition

2-Phenylthiomorpholine hydrochloride has also been studied for its potential in corrosion inhibition. Research indicates that it can effectively inhibit the corrosion of low carbon steel in acidic environments. This property makes it a viable candidate for protecting metals against corrosion, especially in industrial applications (Farsak, Keleş, & Keleş, 2015).

properties

IUPAC Name

2-phenylthiomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCVFXVQKSKVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590001
Record name 2-Phenylthiomorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylthiomorpholine hydrochloride

CAS RN

77082-60-1
Record name 2-Phenylthiomorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylthiomorpholine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Él'kinson, AV Eremeev, YY Bleidelis… - Chemistry of …, 1985 - Springer
… of the spectral az~ analytical data, we concluded that the reaction of azirine I with 2-chloroethaneth%ol in ethanol gives 2-ethoxy-3,3-dimethyl-2-phenylthiomorpholine hydrochloride (III) …
Number of citations: 1 link.springer.com

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